molecular formula C22H21BrN2O3S B7713380 N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7713380
M. Wt: 473.4 g/mol
InChI Key: UPAWMFRYKNGMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as DPA-714, is a compound that has gained attention in the scientific community due to its potential applications in positron emission tomography (PET) imaging for neuroinflammation. In

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of glial cells. TSPO is involved in the transport of cholesterol into the mitochondria and is upregulated in activated glial cells in response to injury or disease. Binding of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide to TSPO leads to the activation of downstream signaling pathways, including the production of reactive oxygen species and the release of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders. Treatment with N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to reduce the activation of glial cells and the production of inflammatory mediators in the brain. Additionally, N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in lab experiments is its specificity for TSPO. This allows for the selective labeling and imaging of activated glial cells in the brain. However, one limitation is the potential for off-target effects, as TSPO is also expressed in other tissues, including the immune system and peripheral organs.

Future Directions

There are several future directions for the use of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide in scientific research. One area of interest is the development of new PET tracers that can target other proteins involved in neuroinflammation, such as the inflammasome. Additionally, N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide may have potential applications in the diagnosis and monitoring of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide and its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-phenylethylamine to form 2,4-dimethoxy-N-(2-phenylethyl)benzylamine. This intermediate is then reacted with benzenesulfonyl chloride to produce N-(2-phenylethyl)-2,4-dimethoxybenzenesulfonamide. Finally, this compound is reacted with acetic anhydride to form the final product, N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been investigated for its potential use in PET imaging for neuroinflammation. Neuroinflammation is a process that occurs in the brain in response to injury or disease and is characterized by the activation of glial cells and the release of inflammatory mediators. This process has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
PET imaging with N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to be a promising tool for the early detection and monitoring of neuroinflammation in these disorders. N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide binds to the translocator protein (TSPO), which is upregulated in activated glial cells. By labeling N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide with a radioactive tracer, it is possible to visualize the distribution of TSPO in the brain using PET imaging.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c23-19-10-7-11-20(16-19)24-22(26)17-25(15-14-18-8-3-1-4-9-18)29(27,28)21-12-5-2-6-13-21/h1-13,16H,14-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAWMFRYKNGMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

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